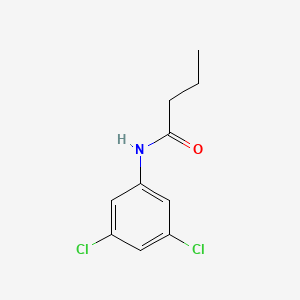

N-(3,5-dichlorophenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,5-dichlorophenyl)butanamide” is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1. It is used for research and development purposes .

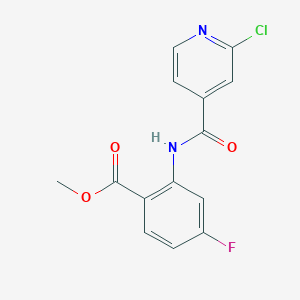

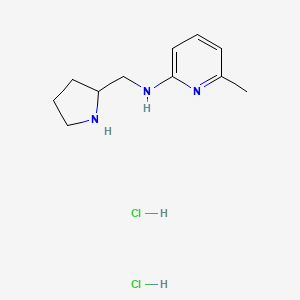

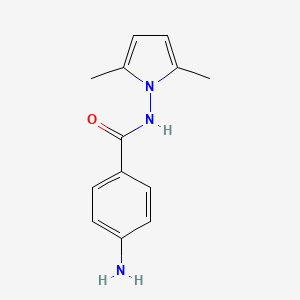

Molecular Structure Analysis

The molecular structure of “N-(3,5-dichlorophenyl)butanamide” consists of a butanamide chain attached to a dichlorophenyl group . The exact structure can be obtained from databases like Chemsrc .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Characterization

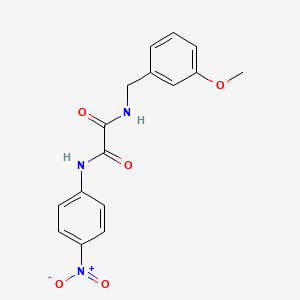

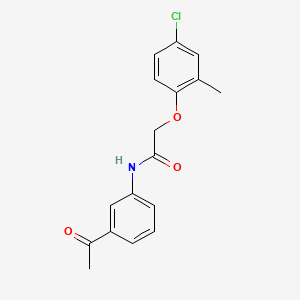

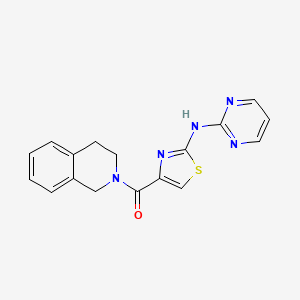

- Synthesis, Molecular Docking, and Evaluation of N-(substituted-phenyl)-butanamides : A study synthesized various N-(substituted-phenyl)-butanamides and evaluated their inhibitory potential against Mushroom tyrosinase. Notably, the compound 5b demonstrated the highest inhibitory potential with significant depigmentation effects in zebrafish during in vivo assays. The compounds also displayed minimal cytotoxicity, suggesting potential applications in depigmentation drug formulations (Raza et al., 2019).

Catalytic and Inhibitory Applications

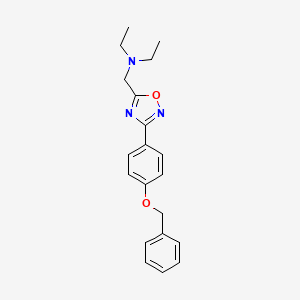

- Lipoxygenase Inhibition by N-(substituted-phenyl)-butanamides : N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds were synthesized and evaluated as lipoxygenase inhibitors. These compounds, with varied substituted groups, demonstrated moderately good activities, indicating their potential use in the development of lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).

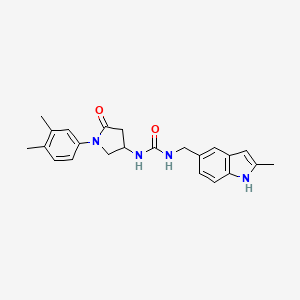

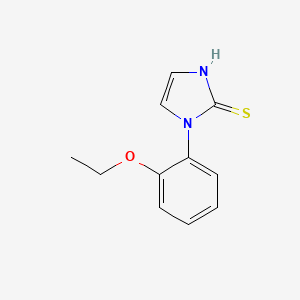

- Urease Inhibition by Indole-based N-(substituted-phenyl)-butanamides : A study synthesized indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated them as urease inhibitors. The results indicated potent inhibitory effects, with compound 8c being identified as a competitive inhibitor with a Ki value of 0.003 μM. These molecules exhibited mild cytotoxicity, suggesting their potential as valuable therapeutic agents (Nazir et al., 2018).

Electrochemical Applications

- Electrocatalytic Synthesis of Hydrogen Peroxide : Mesoporous nitrogen-doped carbon derived from ionic liquid N-butyl-3-methylpyridinium dicyanamide was demonstrated as an effective catalyst for the electrochemical synthesis of hydrogen peroxide. This presents potential applications in developing safe, sustainable, and cost-effective methods for hydrogen peroxide production (Fellinger et al., 2012).

Optical and Material Science Applications

- Characterization of Nonlinear Optical Materials : N-(2-chlorophenyl)-(1-propanamide), a synthesized organic electro-optic and non-linear optical material, was characterized, demonstrating transparency and suitable dimensions for applications. The second harmonic generators signal was detected, indicating its potential in optical applications (Prabhu & Rao, 2000; Prabhu et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, “3,5-Dichlorophenyl isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use protective equipment and avoid breathing the dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

The future directions for “N-(3,5-dichlorophenyl)butanamide” could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives, which are structurally similar, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAWYNCBHGCAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)